

An In-depth Technical Guide to Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penta-2,4-diene-1-thiol*

Cat. No.: *B15469491*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Penta-2,4-diene-1-thiol**, a conjugated diene thiol with potential applications in organic synthesis and drug development. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its expected spectroscopic characteristics and reactivity.

Chemical Identity and Properties

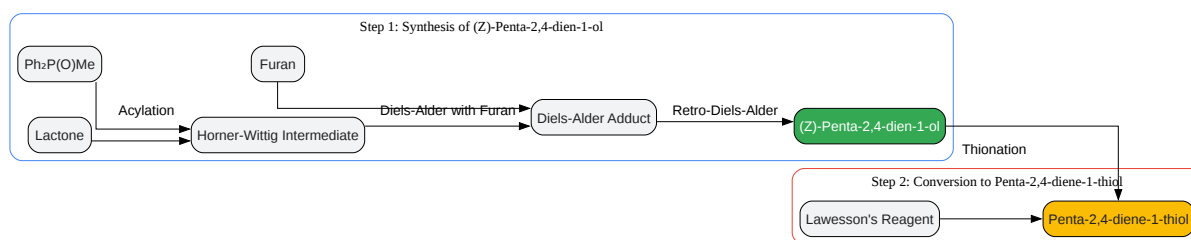
Penta-2,4-diene-1-thiol is an organic compound featuring a five-carbon chain with conjugated double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure allows for various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of **Penta-2,4-diene-1-thiol**

Property	Value	Source
IUPAC Name	Penta-2,4-diene-1-thiol	-
Molecular Formula	C ₅ H ₈ S	[1]
Molecular Weight	100.18 g/mol	[1]
CAS Number	55317-82-3	[1]
Canonical SMILES	C=CC=CCS	[1]
InChI	InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2	[1]
InChIKey	KDECOTMMYYWXMT-UHFFFAOYSA-N	[1]
Boiling Point	Data not available	-
Melting Point	Data not available	-
Solubility	Data not available	-

Proposed Synthesis

A direct, reported synthesis for **Penta-2,4-diene-1-thiol** is not readily available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. The synthesis commences with the formation of the corresponding alcohol, (Z)-Penta-2,4-dien-1-ol, followed by its conversion to the target thiol.



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Proposed two-step synthesis of **Penta-2,4-diene-1-thiol**.

Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-1-ol

This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

- **Acylation:** React $\text{Ph}_2\text{P}(\text{O})\text{Me}$ with a suitable lactone (e.g., γ -butyrolactone) to form the Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) using a strong base like *n*-butyllithium to deprotonate the phosphine oxide.
- **Diels-Alder Protection:** The resulting Horner-Wittig intermediate, which contains a *Z*-double bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally performed at or slightly above room temperature.
- **Retro-Diels-Alder Reaction:** The purified Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the desired (Z)-penta-2,4-dien-1-ol.

Experimental Protocol: Conversion of (Z)-Penta-2,4-dien-1-ol to Penta-2,4-diene-1-thiol

This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent. [4]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or dichloromethane.
- **Addition of Lawesson's Reagent:** Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution in a 0.5 to 1.0 molar equivalent ratio relative to the alcohol.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **Penta-2,4-diene-1-thiol**.

Spectroscopic Characterization (Predicted)

As no experimental spectra for **Penta-2,4-diene-1-thiol** are currently available, the following predictions are based on the known spectroscopic properties of similar compounds, namely conjugated dienes and allylic thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various olefinic and allylic protons.

- **-SH Proton:** A broad singlet in the region of 1.0-2.0 ppm.

- $\text{-CH}_2\text{-SH}$ Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.
- Olefinic Protons (-CH=CH-CH=CH_2): A series of complex multiplets in the range of 5.0-6.5 ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals.

- $\text{-CH}_2\text{-SH}$ Carbon: A signal in the range of 20-30 ppm.
- Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp^2 hybridized carbons in a conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene functionalities.

- S-H Stretch: A weak absorption band around $2550\text{-}2600\text{ cm}^{-1}$.^[5]
- C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of $1600\text{-}1650\text{ cm}^{-1}$.
- =C-H Stretch: Absorption bands above 3000 cm^{-1} .
- C-S Stretch: A weak absorption in the fingerprint region, typically around $600\text{-}800\text{ cm}^{-1}$.

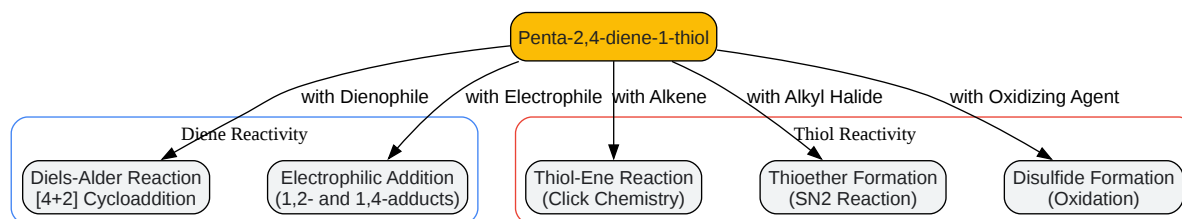
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 100$. Key fragmentation patterns would likely involve the loss of the sulfhydryl radical ($\bullet\text{SH}$) and cleavage of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be referenced for potential fragmentation pathways.^[6]

Reactivity and Potential Applications

Penta-2,4-diene-1-thiol possesses two reactive functionalities: a conjugated diene system and a thiol group. This dual reactivity opens up a wide range of potential applications in organic

synthesis.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Penta-2,4-diene-1-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15469491#iupac-name-for-penta-2-4-diene-1-thiol]

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